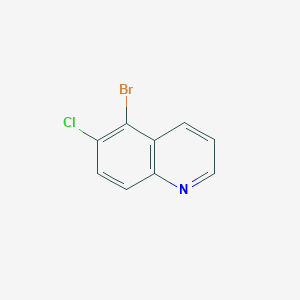

5-Bromo-6-chloroquinoline

描述

Significance of the Quinoline (B57606) Scaffold in Chemical Sciences

The quinoline scaffold, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of chemical sciences, particularly in medicinal chemistry and drug discovery. frontiersin.orgresearchgate.netorientjchem.org Its structural versatility allows for functionalization at various positions on the ring system, enabling the synthesis of a vast array of derivatives with diverse pharmacological activities. frontiersin.org This has made the quinoline nucleus a privileged scaffold in the development of novel therapeutic agents. researchgate.netbenthamdirect.com

The significance of the quinoline scaffold is underscored by its presence in numerous marketed drugs and its role as a key building block for new pharmaceutical candidates. researchgate.netnih.gov Quinoline derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, antimalarial, anti-inflammatory, and antiviral properties. orientjchem.orgnih.gov The ability of the quinoline ring system to interact with various biological targets is a key factor driving its extensive use in pharmaceutical research. evitachem.com Researchers continuously explore new synthetic methods and modifications to the quinoline scaffold to enhance the efficacy, selectivity, and pharmacokinetic properties of these compounds. frontiersin.orgorientjchem.org The development of quinoline-based drugs has been further advanced by computational methods, which aid in the design of novel derivatives with improved therapeutic potential. orientjchem.orgbenthamdirect.com

Overview of Halogen Substitution Effects in Heterocyclic Systems

In electrophilic aromatic substitution reactions, the presence of a heteroatom in the ring, like nitrogen in quinoline, activates the ring towards electrophilic attack. st-andrews.ac.uk However, the position of substitution is crucial. For instance, in five-membered heterocycles, substitution typically occurs at positions that maximize resonance stabilization. organicchemistrytutor.com In six-membered rings like pyridine, substitution is directed to avoid highly unstable intermediates. organicchemistrytutor.com

Halogen substitution can also facilitate nucleophilic substitution reactions, which are fundamental in synthesizing complex heterocyclic molecules. numberanalytics.com This is particularly valuable in medicinal chemistry, where the introduction of various functional groups can lead to new drugs with enhanced properties. numberanalytics.com The stability of the heterocyclic ring and regioselectivity are key challenges in these reactions. numberanalytics.com The size and electronegativity of the halogen atom can also impact metabolic stability and binding affinity in drug discovery contexts. For example, fluorine substitution may offer metabolic advantages over chlorine due to its higher electronegativity and smaller steric bulk.

Specific Research Context of 5-Bromo-6-chloroquinoline (B6149050)

This compound is a halogenated derivative of quinoline that has garnered attention in academic research, primarily within the realm of medicinal chemistry. evitachem.com Its specific structure, featuring a bromine atom at the 5-position and a chlorine atom at the 6-position of the quinoline ring, confers unique chemical reactivity and biological activity. smolecule.com This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. evitachem.com

The research focus on this compound is largely driven by its potential as a precursor for developing new antimicrobial and anticancer agents. evitachem.comsmolecule.com Quinoline derivatives are known to exhibit such biological activities, and the specific halogenation pattern of this compound is explored for its ability to modulate these properties. smolecule.com For instance, quinoline compounds can inhibit bacterial DNA synthesis by targeting enzymes like DNA gyrase and topoisomerase IV. smolecule.com The compound is also investigated for its potential as an enzyme inhibitor, with studies indicating interactions with cytochrome P450 enzymes, which are crucial in drug metabolism. smolecule.com Its unique electronic and steric properties make it a subject of interest in materials science as well, for the synthesis of advanced materials like organic semiconductors. smolecule.com

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₅BrClN |

| Molecular Weight | 242.50 g/mol |

| CAS Number | 16560-60-4 |

| Canonical SMILES | C1=CC2=C(C=CC(=C2Br)Cl)N=C1 |

| InChI Key | JHXYMNBULATYDU-UHFFFAOYSA-N |

属性

分子式 |

C9H5BrClN |

|---|---|

分子量 |

242.50 g/mol |

IUPAC 名称 |

5-bromo-6-chloroquinoline |

InChI |

InChI=1S/C9H5BrClN/c10-9-6-2-1-5-12-8(6)4-3-7(9)11/h1-5H |

InChI 键 |

JHXYMNBULATYDU-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C=CC(=C2Br)Cl)N=C1 |

产品来源 |

United States |

Reaction Mechanisms and Reactivity Studies of 5 Bromo 6 Chloroquinoline and Its Analogues

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for 5-bromo-6-chloroquinoline (B6149050), where the bromine and chlorine atoms can be displaced by a variety of nucleophiles. smolecule.comevitachem.com This process is facilitated by the presence of the electron-withdrawing nitrogen atom in the quinoline (B57606) ring, which activates the molecule towards nucleophilic attack. byjus.com

Displacement of Halogen Substituents with Various Nucleophiles

The halogen substituents on the this compound ring can be replaced by a range of nucleophiles, including amines, thiols, and alkoxides. smolecule.comsmolecule.com These reactions lead to the formation of new derivatives with diverse functional groups, which can significantly alter the compound's chemical and biological properties. evitachem.com For instance, reaction with sodium methoxide (B1231860) can introduce a methoxy (B1213986) group, while reaction with amines can lead to the formation of aminoquinoline derivatives. The specific product formed is dependent on the nucleophile used and the reaction conditions employed. smolecule.com

Interactive Data Table: Examples of Nucleophilic Substitution Reactions on Halogenated Quinolines

| Halogenated Quinoline | Nucleophile | Product |

| para-nitrofluorobenzene | Sodium methoxide | para-nitromethoxybenzene byjus.com |

| ortho-bromoacetophenone | Ethanethiol | ortho-ethylthioacetophenone byjus.com |

| 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate | Aqueous sodium hydroxide | 5-hydroxy-7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate wuxiapptec.com |

Reactivity of Chlorinated and Brominated Positions

In nucleophilic aromatic substitution reactions involving dihalogenated quinolines, the relative reactivity of the chlorinated and brominated positions is a key consideration. Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, which can influence which halogen is more readily displaced. However, the position of the halogen on the quinoline ring also plays a crucial role in determining reactivity. For instance, in some quinoline derivatives, the bromine atom is more reactive in SNAr reactions due to its greater electrophilicity, leading to higher yields in substitution reactions compared to their chloro analogues. In other cases, particularly in cross-coupling reactions, lower temperatures can favor the substitution of the bromo group. The regioselectivity of these reactions is often dependent on a combination of electronic effects, steric hindrance, and the specific reaction conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of this compound and its analogues, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a widely utilized palladium-catalyzed reaction for forming carbon-carbon bonds. smolecule.com In the context of halogenated quinolines, this reaction typically involves the coupling of the haloquinoline with a boronic acid or its ester in the presence of a palladium catalyst and a base. openlabnotebooks.orgnih.gov Both the bromine and chlorine atoms of this compound can potentially participate in Suzuki-Miyaura coupling, although the bromo group is generally more reactive due to its lower bond dissociation energy. This differential reactivity allows for selective functionalization at the 5-position. openlabnotebooks.org For instance, starting with 6-bromo-4-chloroquinoline (B1276899), the bromine at the 6-position can be selectively substituted using a boronic acid before further reaction at the chlorine position. openlabnotebooks.org However, challenges such as the formation of disubstituted products can arise due to the activated nature of the 4-position chlorine. openlabnotebooks.org The choice of palladium catalyst and ligands is crucial for the success of these reactions, with specific ligands being essential for the coupling of less reactive chloroquinolines. nih.govrsc.org

Interactive Data Table: Examples of Suzuki-Miyaura Coupling with Halogenated Quinolines

| Haloquinoline | Coupling Partner | Catalyst System | Product Application |

| 6-Bromo-4-chloro-2-methylquinoline | Aryl boronic acids | Pd catalyst | Anticancer agent precursors |

| 6-Chloroquinoline (B1265530) | Phenylboronic acid | Nickel/dppf | Not specified researchgate.net |

| 3- and 4-Chloropyridine | Phenylboronic acid | Nickel/dppf | Not specified researchgate.net |

| 6-Bromo-2-chloroquinoline-3-carboxaldehyde | (Hetero)aryl boronic acids | XPhos Palladium precatalyst | N-substituted dibenzo Current time information in Pasuruan, ID.oxazepin-11(10H)one derivatives researchgate.net |

Sonogashira and Aminocarbonylation Reactions for Quinoline Functionalization

The Sonogashira coupling, another palladium-catalyzed reaction, is employed to form carbon-carbon bonds between a haloquinoline and a terminal alkyne. This reaction has been used in the synthesis of complex heterocyclic systems, such as in the tandem Sonogashira cross-coupling and cycloisomerization of 8-halogenated quinolin-4-ones to create pyrrolo[3,2,1-ij]quinolines. scispace.com Efficient, copper-free Sonogashira coupling methods have been developed for various chloroquinolines and their analogues. researchgate.net

Aminocarbonylation is a process that introduces a carboxamide functional group onto the quinoline ring. This reaction can be catalyzed by palladium and may use carbon monoxide surrogates like chloroform. researchgate.net It has been successfully applied to heteroaryl iodides to produce biologically important heteroaryl carboxamides under mild conditions. researchgate.net For example, the aminocarbonylation of 6-iodoquinoline (B82116) has been investigated with a range of amine nucleophiles to synthesize various quinoline-6-carboxamide (B1312354) derivatives. researchgate.net Furthermore, palladium-catalyzed aminocarbonylation of o-nitrobenzaldehydes with benzylic ammonium (B1175870) triflates provides a route to 3-arylquinolin-2(1H)-ones. organic-chemistry.org

Electrophilic Aromatic Substitution Patterns in Halogenated Quinolines

While the quinoline ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, these reactions can still occur. libretexts.org The presence of halogen substituents further influences the position of electrophilic attack. In quinoline itself, electrophilic substitution, such as nitration or halogenation, typically occurs on the benzene ring rather than the pyridine (B92270) ring, yielding a mixture of 5- and 8-substituted products. libretexts.orgiust.ac.ir The directing effects of the existing bromo and chloro substituents in this compound will dictate the regioselectivity of further electrophilic substitutions. Generally, halogen atoms are ortho-, para-directing deactivators. The site-selective halogenation of substituted quinolines can be challenging, often resulting in low yields or poor regioselectivity. nih.govacs.org

Investigation of Acid-Catalyzed Displacement Mechanisms

The investigation into the reaction mechanisms of this compound and its analogues reveals that the quinoline ring's reactivity in nucleophilic substitution is significantly influenced by acid catalysis. A distinctive feature of heteroaromatic substrates like quinoline is the basicity of the nitrogen atom, which is central to the mechanism of acid-catalyzed nucleophilic substitution. researchgate.net

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl group or, in this context, the nitrogen atom of the quinoline ring. byjus.comlibretexts.org This protonation enhances the electrophilicity of the ring's carbon atoms, thereby activating the substrate for attack by a nucleophile. researchgate.netbyjus.com The subsequent steps involve the attack of the nucleophile to form a tetrahedral or Meisenheimer-like intermediate, a proton transfer, and the expulsion of a leaving group to yield the final substitution product. byjus.comyoutube.com The acid acts as a catalyst because it is consumed in the initial protonation step but is regenerated in the final step of the reaction. libretexts.org

Studies on chloroquinolines demonstrate that these compounds are susceptible to nucleophilic aromatic substitution. mdpi.com For instance, research on the reaction of 4-chloroquinolines with 1,2,4-triazole (B32235) under various conditions (neutral, acidic, and basic) has highlighted the significant role of acid catalysis in promoting the displacement of the chloro substituent. researchgate.net Compared to their 2-chloro counterparts, 4-chloroquinolines exhibit a greater tendency to undergo acid-catalyzed reactions when treated with amines. researchgate.net

The reactivity of the quinoline core can be further modified by the introduction of strong electron-withdrawing groups. A notable strategy involves the nitration of bromoquinolines to activate an adjacent bromo group for nucleophilic substitution. semanticscholar.org The introduction of a nitro group, facilitated by an acid mixture (H₂SO₄/HNO₃), drastically increases the electron-deficiency of the quinoline ring, thereby facilitating the subsequent displacement of the halide by a nucleophile in a nucleophilic aromatic substitution (SNAr) reaction. semanticscholar.org

A key study demonstrated this activation by synthesizing 6-bromo-5-nitroquinoline (B1267105) and then subjecting it to nucleophilic substitution with cyclic amines like morpholine (B109124) and piperazine. semanticscholar.org The presence of the nitro group at the C-5 position effectively activated the adjacent bromine at C-6 for displacement. These reactions, carried out under microwave-assisted conditions, proceeded to completion with high efficiency. semanticscholar.org

Detailed Research Findings:

The following table summarizes the results from the acid-activated nucleophilic substitution of 6-bromo-5-nitroquinoline:

| Starting Material | Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |

| 6-Bromo-5-nitroquinoline | Morpholine | Triethylamine, 90-119 °C, Microwave (150 W) | 5-Nitro-6-(morpholin-1-yl)quinoline | 98% | semanticscholar.org |

| 6-Bromo-5-nitroquinoline | Piperazine | Triethylamine, 90-120 °C, Microwave (150 W) | 5-Nitro-6-(piperazin-1-yl)quinoline | 87% | semanticscholar.org |

Derivatization and Functionalization Strategies of the 5 Bromo 6 Chloroquinoline Core

Synthesis of Substituted N-Phenylamides

A primary strategy for derivatizing the quinoline (B57606) core involves the creation of amide linkages. While direct synthesis from 5-bromo-6-chloroquinoline (B6149050) requires its conversion to a carboxylic acid, analogous dihalopyridine systems like 5-bromo-6-chloronicotinic acid provide a well-established blueprint for this transformation. The process typically involves converting the carboxylic acid to a more reactive acid chloride, which is then treated with various substituted anilines to yield a series of N-phenylamides. uark.edu

The general synthetic pathway is as follows:

Acid Chloride Formation : 5-Bromo-6-chloronicotinic acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to produce the highly reactive 5-bromo-6-chloronicotinoyl chloride. uark.edu

Amidation : The freshly prepared acid chloride is then reacted with a range of ring-substituted anilines. This nucleophilic acyl substitution reaction typically proceeds in an inert solvent, yielding the corresponding N-(substituted phenyl)-5-bromo-6-chloronicotinamides in excellent yields, often exceeding 80%. uark.edu

The specific substituents on the aniline (B41778) ring can be varied to explore structure-activity relationships. The resulting amide products are purified through recrystallization, often from aqueous ethanol. uark.edu

Table 1: Examples of N-Phenylamide Derivatives from Dihalopyridine Precursors This table is based on methodologies applied to the analogous 5-bromo-6-chloronicotinic acid system.

| Aniline Reactant | Resulting Amide Product | Reference |

| Aniline | N-Phenyl-5-bromo-6-chloronicotinamide | uark.edu |

| 4-Chloroaniline | N-(4-Chlorophenyl)-5-bromo-6-chloronicotinamide | uark.edu |

| 4-Methylaniline | N-(4-Methylphenyl)-5-bromo-6-chloronicotinamide | uark.edu |

| 4-Methoxyaniline | N-(4-Methoxyphenyl)-5-bromo-6-chloronicotinamide | uark.edu |

**4.2. Formation of Nitrogen-Containing Heterocyclic Derivatives

A significant area of research focuses on fusing or attaching other heterocyclic rings to the this compound core. These strategies create complex, polycyclic systems with unique three-dimensional structures.

Pyrimidine (B1678525) moieties can be synthesized onto the quinoline scaffold, often starting from a quinoline-3-carbaldehyde derivative. One established method involves a multi-step reaction sequence:

Chalcone (B49325) Formation : A 2-chloroquinoline-3-carbaldehyde (B1585622) is reacted with a substituted acetophenone (B1666503) to form a chalcone intermediate. nih.gov

Cyclization : The chalcone then undergoes a cyclization reaction with reagents like guanidine (B92328) hydrochloride. The reaction proceeds via a Michael addition, followed by proton transfer, cyclization, hydrolysis, and dehydration to form the final pyrimidine ring fused or attached to the quinoline. nih.gov

This approach allows for the creation of diverse quinolinyl-pyrimidine structures. nih.gov For instance, 4-(4-bromophenyl)-6-(2-chloroquinolin-3-yl)-N-methylpyrimidin-2-amine has been synthesized using this methodology. nih.gov Broader synthetic strategies for pyrimidines often involve the reaction of a precursor with amidinium salts or the cyclization of β-formyl enamides with urea. organic-chemistry.org

Triazoles: The construction of 1,2,3-triazole rings is frequently achieved using copper-catalyzed azide-alkyne cycloaddition, a cornerstone of "click chemistry". mdpi.com A typical synthesis starts with the conversion of a chloroquinoline into an azidoquinoline. This azide (B81097) intermediate is then reacted with a terminal alkyne in the presence of a copper(I) catalyst to yield the 1,2,3-triazole derivative. mdpi.comsemanticscholar.org For example, 6-bromo-2-chloro-3-(azidomethyl)quinoline can be reacted with various aromatic alkynes to produce a library of 6-bromo-2-chloro-3-(4-phenyl- Current time information in Bangalore, IN.nih.govtriazol-1-ylmethyl)-quinoline derivatives. semanticscholar.org Another route involves converting a chloroquinoline to a hydrazinylquinoline, which can then be cyclized to form a fused triazoloquinoline system. nih.gov

Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring is another important heterocycle that can be attached to the quinoline core. The synthesis generally begins with a quinoline derivative containing a carboxylic acid or carbaldehyde at the 3-position. researchgate.netlongdom.org A common method involves:

Conversion of the quinoline-3-carboxylic acid to an acid hydrazide.

Cyclization of the acid hydrazide with a suitable reagent, such as an aromatic carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃), to form the 2,5-disubstituted 1,3,4-oxadiazole ring. researchgate.netlongdom.orgnih.gov

This has been used to prepare compounds like 5-(6-Bromo-2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-amine. researchgate.net

Table 2: Synthesis of Triazole and Oxadiazole Derivatives

| Target Heterocycle | Key Intermediate | Reagents & Conditions | Resulting Structure Example | Reference |

| 1,2,3-Triazole | 3-Azidomethyl-6-bromo-2-chloro-quinoline | Aromatic alkyne, CuI, DIPEA, THF | 6-Bromo-2-chloro-3-(4-phenyl- Current time information in Bangalore, IN.nih.govtriazol-1-ylmethyl)-quinoline | semanticscholar.org |

| 1,3,4-Oxadiazole | 6-Bromo-2-chloroquinoline-3-carbohydrazide | Semicarbazide, cyclization | 5-(6-Bromo-2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-amine | researchgate.net |

Indoloquinolines: The fusion of an indole (B1671886) ring to the quinoline system creates the indolo[2,3-b]quinoline core, a structure found in several natural alkaloids. acs.orgresearchgate.net Synthetic strategies to achieve this fusion include:

Reductive Cyclization : A tin(II) chloride (SnCl₂) mediated reductive intramolecular C-N bond formation can be used to cyclize a suitable precursor. acs.org

Fischer Indole Synthesis : Reaction of a quinolinone with phenylhydrazine (B124118) hydrochloride in a mixture of acetic acid and hydrochloric acid can lead to the formation of an indoloquinolinone, which can then be aromatized. nih.gov

Photocyclization : Oxidative photoannulation of a 4-anilinoquinoline derivative in the presence of iodine is an effective method for creating the fused tetracyclic system. nih.gov

Quinazolines: Fusing a quinazoline (B50416) ring to a quinoline core creates another class of complex heterocycles. While direct fusion starting from this compound is less documented, related syntheses show viable pathways. For example, 7-bromo-6-chloro-4(3H)-quinazolinone, a key intermediate for certain drugs, is synthesized by reacting 2,4-dibromo-5-chlorobenzoic acid with formamidine (B1211174) acetate. google.com General methods for synthesizing quinazolinones often involve the cyclocondensation of ortho-aminobenzamides with aldehydes or the reaction of ortho-fluorobenzamides with amides followed by cyclization. nih.gov These principles can be adapted to quinoline-based starting materials to build fused quinazoline systems. rsc.org

Introduction of Diverse Functional Groups at Various Positions

The this compound core allows for the introduction of various small functional groups through substitution reactions, which can significantly alter the molecule's properties.

Amine: Amino groups can be introduced onto the quinoline ring, typically through nucleophilic substitution of one of the halogen atoms. The synthesis of 4-bromo-6-chloroquinolin-3-amine (B14901568) has been reported, demonstrating the feasibility of adding an amine group to the heterocyclic ring.

Nitro: Nitration of the quinoline ring system is a common electrophilic substitution reaction. The synthesis and biological evaluation of 6-bromo-5-nitroquinoline (B1267105) have been documented, indicating that a nitro group can be successfully introduced onto the core structure. nih.gov

Cyano: The cyano group can be introduced using various methods. For quinoline systems, precursors such as malononitrile (B47326) or cyanoacetate (B8463686) derivatives can be employed in cyclization reactions to build the quinoline ring with a cyano group already in place.

N-oxide: The quinoline nitrogen can be oxidized to form an N-oxide. This is typically achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). The formation of quinoline N-oxides is a known transformation for various substituted quinolines. nih.gov

Methoxy (B1213986): A methoxy group can be introduced via nucleophilic substitution of a chlorine atom. For instance, reacting a 2-chloroquinoline (B121035) derivative with sodium methoxide (B1231860) in methanol (B129727) is an effective method for producing a 2-methoxyquinoline. google.com

Table 3: Examples of Functional Group Introduction

| Functional Group | Position of Introduction | Method/Reagents | Example Compound | Reference |

| Amine | 3 | Nucleophilic substitution | 4-Bromo-6-chloroquinolin-3-amine | |

| Nitro | 5 | Electrophilic nitration | 6-Bromo-5-nitroquinoline | nih.gov |

| Methoxy | 2 | Nucleophilic substitution (SNAr) with sodium methoxide | 6-Bromo-2-methoxyquinoline derivative | google.com |

| N-oxide | 1 (Nitrogen) | Oxidation (e.g., m-CPBA, H₂O₂) | Quinoline N-oxide derivative | nih.gov |

| Cyano | 5 | Cyclization with nitrile precursors | 4-Chloroquinoline-5-carbonitrile |

Regioselective Functionalization Techniques

The synthetic utility of the this compound core is significantly enhanced by the ability to selectively functionalize one of the halogenated positions, leaving the other available for subsequent transformations. The differing reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the primary driver for achieving high regioselectivity in a variety of chemical reactions, particularly in metal-catalyzed cross-coupling reactions.

The established hierarchy of reactivity for aryl halides in palladium-catalyzed oxidative addition is I > Br > Cl > F. researchgate.netresearchgate.net This trend is directly related to the bond dissociation energy of the carbon-halogen bond, which increases from iodine to fluorine (C-I < C-Br < C-Cl). researchgate.netresearchgate.net Consequently, the C5-Br bond in this compound is significantly more susceptible to oxidative addition with a palladium(0) catalyst than the more robust C6-Cl bond. This intrinsic difference allows for a range of regioselective transformations to be performed at the C5 position with high fidelity, providing a powerful strategy for the controlled, stepwise derivatization of the quinoline scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to the this compound core allows for the selective formation of new carbon-carbon and carbon-nitrogen bonds at the C5 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is a prime example of a regioselective transformation on the this compound scaffold. Given the differential reactivity of the C-Br and C-Cl bonds, the palladium catalyst will preferentially undergo oxidative addition into the C5-Br bond. whiterose.ac.uk This allows for the selective introduction of a wide variety of aryl or vinyl substituents at this position, while the chlorine atom at C6 remains intact for potential future functionalization. The resulting 5-aryl-6-chloroquinoline or 5-vinyl-6-chloroquinoline derivatives are valuable intermediates for the synthesis of more complex molecular architectures.

Sonogashira Coupling

Similar chemoselectivity is observed in the Sonogashira coupling, which joins a terminal alkyne with an aryl halide. The reaction is co-catalyzed by palladium and copper complexes and proceeds selectively at the more reactive C5-Br bond of the this compound core. researchgate.net This technique provides a direct route to 5-alkynyl-6-chloroquinolines. Research on analogous dihaloquinolines, such as 4-chloro-6-bromoquinolines, has demonstrated that regioselective alkynylation can be achieved in high yields, substantiating the expected outcome for the 5-bromo-6-chloro isomer. researchgate.net

The table below presents data from a study on a related dihaloquinoline, illustrating the high regioselectivity achievable in Sonogashira couplings based on differential halogen reactivity.

| Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Chloro-6-bromoquinoline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 4-Chloro-6-(phenylethynyl)quinoline | 94 | researchgate.net |

| 4-Chloro-6-iodoquinoline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 4-Chloro-6-(phenylethynyl)quinoline | 98 | researchgate.net |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds and also follows the established reactivity pattern. When this compound is subjected to these reaction conditions, selective amination is expected to occur at the C5-position. Studies on the closely related 6-bromo-2-chloroquinoline (B23617) have shown that selective amination with various cyclic secondary amines proceeds efficiently at the C6-Br position, leaving the C-Cl bond untouched. organic-chemistry.org This provides strong precedent that applying this methodology to this compound would yield 5-amino-6-chloroquinoline (B112498) derivatives. The choice of solvent can be crucial; for instance, using benzotrifluoride (B45747) instead of toluene (B28343) has been shown to improve reaction yields and allow for efficient microwave heating. organic-chemistry.org

Functionalization via Organometallic Intermediates

An alternative strategy for regioselective functionalization involves the formation of an organometallic intermediate through a lithium-halogen exchange reaction.

Lithium-Bromine Exchange

Treatment of this compound with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures is predicted to result in a highly regioselective lithium-bromine exchange at the C5 position. researchgate.net This process is kinetically favored over both lithium-chlorine exchange and direct deprotonation of an aromatic C-H bond. The resulting 5-lithio-6-chloroquinoline is a potent nucleophile that can be quenched with a wide array of electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to install diverse functional groups exclusively at the C5 position. This method provides a complementary approach to palladium-catalyzed coupling reactions for C-C bond formation and the introduction of other functionalities.

Computational and Theoretical Investigations of 5 Bromo 6 Chloroquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical investigation of 5-Bromo-6-chloroquinoline (B6149050). These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is favored for its balance of accuracy and computational efficiency. DFT is employed to determine the optimized molecular geometry, where the molecule is in its lowest energy state, and to analyze its electronic structure.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that is commonly used for its robust performance in predicting molecular properties for a wide range of organic compounds.

For quinoline (B57606) derivatives, basis sets such as 6-31G** and 6-311++G(d,p) are frequently employed. The 6-311++G(d,p) basis set, for instance, is a triple-zeta basis set that includes diffuse functions (++) for accurately describing anions and weak interactions, as well as polarization functions (d,p) to account for the non-spherical distribution of electron density in molecules. The selection of an appropriate basis set is crucial for obtaining reliable results for the geometry and electronic properties of this compound.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

The energy gap between the HOMO and LUMO is a key parameter that reflects the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. For quinoline derivatives, the HOMO is often localized on the quinoline moiety, while the LUMO can be distributed across different parts of the molecule, influencing electron mobility.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values on the electron density surface.

Regions with a negative electrostatic potential, typically colored red, are electron-rich and susceptible to electrophilic attack. Conversely, areas with a positive potential, shown in blue, are electron-deficient and are targets for nucleophilic attack. Green regions represent neutral or weakly interacting areas. The MEP surface of this compound would reveal the electronegative nitrogen atom as a site of negative potential, while hydrogen atoms would exhibit positive potential.

| Atom | Charge (a.u.) |

|---|---|

| C1 | Data not available |

| N | Data not available |

| Br | Data not available |

| Cl | Data not available |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, including their electronic absorption spectra. By simulating the UV-Visible spectrum, TD-DFT can predict the absorption wavelengths (λmax) and the corresponding electronic transitions, such as n → π* and π → π*. These theoretical calculations are crucial for interpreting experimental spectra and understanding the electronic transitions that occur when the molecule absorbs light. The choice of solvent can also be incorporated into TD-DFT calculations to model the effect of the chemical environment on the absorption spectrum.

| Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Thermodynamic Properties Prediction (e.g., Heat Capacity, Enthalpy, Entropy)

These theoretical calculations can determine key thermodynamic parameters such as heat capacity (C), entropy (S), and enthalpy (H). The calculations typically show a positive correlation between these properties and temperature. As temperature increases, molecular vibrational intensities increase, leading to higher values for heat capacity, entropy, and enthalpy nih.gov. This relationship is critical for predicting the compound's stability and reactivity at different temperatures.

Based on methodologies applied to analogous quinoline structures, a predictive table for this compound can be conceptualized.

Table 1: Predicted Thermodynamic Properties of this compound at Different Temperatures (Illustrative) Note: The following values are illustrative, based on typical results for similar halogenated quinolines as specific calculations for this compound are not available in the cited literature. The trend of increasing values with temperature is a consistent finding in computational studies of such molecules.

| Temperature (K) | Heat Capacity (C) (cal/mol·K) | Entropy (S) (cal/mol·K) | Enthalpy (H) (kcal/mol) |

| 100 | 25.8 | 75.3 | 2.1 |

| 200 | 38.5 | 92.1 | 5.4 |

| 298.15 | 50.2 | 108.4 | 9.8 |

| 400 | 61.9 | 125.7 | 15.5 |

| 500 | 72.3 | 142.9 | 22.3 |

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful in silico techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme nih.gov. These methods are fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level nih.gov.

While specific docking studies for this compound have not been detailed in the available literature, research on structurally similar quinoline and quinazoline (B50416) derivatives provides significant insight into its potential biological targets and interaction patterns nih.govnih.gov. Halogenated quinolines are frequently investigated as inhibitors for a range of protein targets critical in disease pathways.

Common biological targets for this class of compounds include:

Protein Kinases: Such as Epidermal Growth Factor Receptor (EGFR), which is often implicated in cancer.

Bacterial Enzymes: Including DNA gyrase and dihydrofolate reductase (DHFR), which are targets for antibacterial agents.

Topoisomerases: Enzymes involved in DNA replication, making them targets for anticancer therapies researchgate.net.

Docking simulations of related compounds predict that this compound would bind within the active site of such targets, forming specific non-covalent interactions. These interactions typically include hydrogen bonds with key amino acid residues, hydrophobic interactions, and halogen bonds, which can contribute significantly to binding affinity.

The stability of the ligand-target complex is quantified by its binding affinity, often expressed as the free energy of binding (ΔG) in kcal/mol, where a more negative value indicates a stronger and more stable interaction nih.gov. For bromo- and chloro-substituted quinazoline derivatives docked against EGFR, calculated binding energies have been reported in the range of -5.3 to -6.7 kcal/mol nih.gov. Similarly, novel quinoline derivatives have shown strong predicted binding affinities for bacterial enzymes, with values reaching as low as -7.0 to -8.5 kcal/mol nih.govias.ac.in.

The formation of the ligand-target complex is driven by these interactions. For instance, in the active site of a kinase, the nitrogen atom of the quinoline ring might act as a hydrogen bond acceptor, while the aromatic rings could engage in π-π stacking or hydrophobic interactions with nonpolar residues. The bromine and chlorine atoms on the this compound scaffold can also form halogen bonds or other specific interactions that enhance binding selectivity and affinity.

Table 2: Predicted Binding Affinities of Analogous Halogenated Quinolines with Various Biological Targets Note: This table presents data from studies on compounds structurally related to this compound to illustrate its potential binding capabilities.

| Compound Class | Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interactions Noted |

| Bromo-quinazoline Derivatives | EGFR | -6.7 | Hydrogen Bonds, Hydrophobic Interactions nih.gov |

| Fluoroquinolone Derivatives | DNA Gyrase | -7.5 to -8.5 | Hydrogen Bonds with SER, TYR residues ias.ac.in |

| Chloroquinoline Derivatives | Antimalarial Target | - | π-stacking, Halogen Bonds nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively dergipark.org.trarabjchem.org. These models are built by calculating a set of numerical values, known as molecular descriptors, for a series of compounds and then using statistical methods to find a correlation between these descriptors and an observed property nih.gov.

For halogenated quinolines, QSAR models have been developed to predict activities such as antimalarial, anticancer, and antimicrobial efficacy arabjchem.orgresearchgate.net. These models rely on various molecular descriptors that quantify different aspects of the molecule's structure and electronic properties. The presence of bromine and chlorine atoms in this compound significantly influences these descriptors.

Key classes of molecular descriptors relevant to this compound include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, electronegativity, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The halogen substituents are electron-withdrawing, which can impact the molecule's reactivity and ability to interact with biological targets dergipark.org.trnih.gov.

Hydrophobic Descriptors: The octanol-water partition coefficient (log P) is a critical descriptor for predicting a molecule's ability to cross cell membranes. Halogenation generally increases the lipophilicity of a compound.

Topological and Steric Descriptors: These relate to the size, shape, and connectivity of the molecule (e.g., molecular volume, surface area). These factors are crucial for ensuring a proper fit within a receptor's binding site.

Thermodynamic Descriptors: Properties like entropy and heat capacity can also be used as descriptors in QSPR models to predict physical properties dergipark.org.tr.

QSAR studies on halogenated pollutants have shown that structural features like the presence of aromatic halogens are important for predicting binding to transport proteins like transthyretin nih.gov. Therefore, the specific substitution pattern of this compound is expected to be a key determinant of its biological activity profile as predicted by QSAR models.

Intermolecular Interaction Analysis

The way molecules pack in a solid state is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice researchgate.netrsc.orgscirp.org. By mapping properties onto this unique molecular surface, one can gain a detailed understanding of the close contacts between neighboring molecules.

For halogenated quinoline derivatives, crystal packing is dictated by a combination of weak interactions, including hydrogen bonds, halogen bonds, and π-π stacking ias.ac.innih.gov. Analysis of similar crystal structures allows for a robust prediction of the interactions that would stabilize solid this compound.

The primary intermolecular contacts expected are:

Halogen-involved Contacts: Due to the presence of bromine and chlorine, contacts such as Br···H and C···H are significant. C-H···Br and C-H···Cl hydrogen bonds are also expected to play a role in the supramolecular assembly ias.ac.innih.gov.

π-Interactions: C···H/H···C contacts often indicate the presence of C-H···π interactions, where a hydrogen atom interacts with the electron cloud of the quinoline ring system. π-π stacking between the aromatic rings of adjacent molecules is also a key stabilizing force in many quinoline crystal structures rsc.org.

The relative contributions of these interactions can be quantified using 2D fingerprint plots derived from the Hirshfeld surface.

Table 3: Predicted Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface Area for this compound (Based on Analogous Structures) Note: This table is based on published data for similar bromo- and chloro-substituted heterocyclic compounds, such as 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, as a predictive model for the subject compound nih.gov.

| Intermolecular Contact | Predicted Contribution (%) |

| H···H | ~37% |

| Br···H / H···Br | ~28% |

| C···H / H···C | ~24% |

| Other (e.g., C···C, N···H) | ~11% |

A comprehensive search of scientific literature and crystallographic databases has revealed no publicly available studies on the Hirshfeld surface analysis and two-dimensional fingerprint plots for the crystal structure of this compound. This specific computational and theoretical investigation, which is crucial for understanding the intermolecular interactions and packing modes within the crystal lattice of a compound, has not been reported for this particular chemical entity.

While Hirshfeld surface analysis has been successfully applied to a variety of other substituted quinoline derivatives to elucidate their supramolecular chemistry, the absence of a determined crystal structure for this compound in the public domain precludes such an analysis. The detailed research findings and data tables pertaining to intermolecular contacts, percentage contributions of different interactions, and the characteristic features of 2D fingerprint plots are therefore not available.

Further research, including the synthesis of single crystals of this compound and subsequent X-ray diffraction analysis, would be required to generate the foundational crystallographic data needed for a Hirshfeld surface and two-dimensional fingerprint plot investigation. At present, this information does not exist in the accessible scientific literature.

Advanced Spectroscopic Characterization Methodologies in Quinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

In the ¹H NMR spectrum of a quinoline (B57606) derivative, protons on the heterocyclic and benzene (B151609) rings resonate at distinct chemical shifts, typically between 7.0 and 9.0 ppm, due to the aromatic ring currents. The specific position of a proton's signal is influenced by the electronic effects of substituents. For 5-Bromo-6-chloroquinoline (B6149050), the electronegative chlorine and bromine atoms are expected to deshield adjacent protons, causing their signals to shift downfield to a higher ppm value.

Similarly, in ¹³C NMR spectroscopy, the carbon atoms of the quinoline core exhibit characteristic chemical shifts. The positions of the bromine and chlorine atoms directly influence the resonance of the carbons they are attached to (C-5 and C-6) and also affect the chemical shifts of neighboring carbons through inductive and resonance effects.

Interactive Table: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Quinolines.

Note: The following table represents typical, illustrative chemical shift ranges for the quinoline scaffold. Actual values for this compound would require experimental determination or high-level theoretical calculation.

| Atom | Position | Typical Chemical Shift (ppm) | Expected Influence of Br at C-5 & Cl at C-6 |

| ¹H | H-2 | 8.5 - 9.0 | Minor effect |

| ¹H | H-3 | 7.2 - 7.6 | Minor effect |

| ¹H | H-4 | 8.0 - 8.4 | Minor effect |

| ¹H | H-7 | 7.6 - 8.0 | Downfield shift due to proximity to Cl |

| ¹H | H-8 | 7.8 - 8.2 | Downfield shift due to proximity to Br |

| ¹³C | C-2 | 148 - 152 | Minor effect |

| ¹³C | C-3 | 120 - 124 | Minor effect |

| ¹³C | C-4 | 135 - 139 | Minor effect |

| ¹³C | C-5 | 128 - 132 | Significant downfield shift; direct attachment of Br |

| ¹³C | C-6 | 126 - 130 | Significant downfield shift; direct attachment of Cl |

| ¹³C | C-7 | 127 - 131 | Downfield shift from Cl at C-6 |

| ¹³C | C-8 | 125 - 129 | Downfield shift from Br at C-5 |

| ¹³C | C-4a | 146 - 150 | Moderate effect from both substituents |

| ¹³C | C-8a | 127 - 131 | Moderate effect from both substituents |

The Gauge-Invariant Atomic Orbital (GIAO) method is a powerful computational approach used to predict the NMR chemical shifts of molecules. dergipark.org.tr This quantum chemical calculation, often performed using Density Functional Theory (DFT), determines the isotropic magnetic shielding tensors for each nucleus. dergipark.org.trconicet.gov.ar By referencing these calculated shielding values against a standard compound (e.g., Tetramethylsilane, TMS), theoretical chemical shifts can be obtained that often show excellent agreement with experimental data. conicet.gov.ar

This predictive capability is invaluable for confirming structural assignments, especially for novel compounds or complex isomers where empirical analysis alone may be ambiguous. For this compound, the GIAO method can provide a theoretical spectrum that aids in the assignment of each specific proton and carbon signal. dergipark.org.tr

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a unique fingerprint of the molecule. For this compound, the FT-IR spectrum is expected to show characteristic bands for:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=C and C=N ring stretching: These appear in the 1650-1400 cm⁻¹ region and are characteristic of the quinoline core. dergipark.org.tr

C-Cl stretching: The carbon-chlorine stretching vibration is generally found in the 800-600 cm⁻¹ range. dergipark.org.tr

C-Br stretching: This bond vibration typically appears at lower wavenumbers, often in the 650-500 cm⁻¹ range.

C-H out-of-plane bending: These vibrations in the 900-700 cm⁻¹ region are sensitive to the substitution pattern on the aromatic rings.

Raman spectroscopy is a complementary technique to FT-IR. It detects light scattered by a molecule when illuminated with a laser. Vibrational modes that involve a change in polarizability are Raman-active. The FT-Raman spectrum of this compound would also reveal the characteristic vibrational modes of the molecule. Symmetrical vibrations and bonds involving heavier atoms, such as C-Br and C-Cl, often produce strong signals in Raman spectra, providing confirmatory data to the FT-IR analysis. nih.govnih.gov

Similar to NMR prediction, computational methods, particularly DFT, are employed to calculate the vibrational frequencies of molecules. nih.govnih.gov These theoretical calculations help in the precise assignment of the experimentally observed bands in the FT-IR and Raman spectra. dergipark.org.tr Calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity in the calculations. dergipark.org.tr To correct for this, the computed wavenumbers are often multiplied by a scaling factor to improve the correlation with experimental data. nih.gov This combined experimental and theoretical approach allows for a confident and detailed assignment of nearly all fundamental vibrational modes of the molecule. dergipark.org.tr

Interactive Table: Characteristic Vibrational Modes for this compound.

Note: The following table lists key vibrational modes and their generally accepted wavenumber ranges. Precise values are dependent on the specific molecular structure and environment.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Spectroscopic Activity |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR (medium), Raman (strong) |

| C=C / C=N Ring Stretch | 1650 - 1400 | FT-IR (strong), Raman (strong) |

| C-H In-Plane Bend | 1300 - 1000 | FT-IR (medium), Raman (medium) |

| C-H Out-of-Plane Bend | 900 - 700 | FT-IR (strong), Raman (weak) |

| C-Cl Stretch | 800 - 600 | FT-IR (strong), Raman (strong) |

| C-Br Stretch | 650 - 500 | FT-IR (medium), Raman (strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique that provides insights into the electronic transitions within a molecule. When a molecule, such as this compound, absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths at which light is absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

The quinoline ring system is an inherent chromophore, and its UV-Vis spectrum is characterized by distinct absorption bands corresponding to π → π* and n → π* electronic transitions. The π electrons are located in the aromatic system, while the n (non-bonding) electrons reside on the nitrogen atom.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity and occur in the quinoline moiety due to its aromatic nature. For quinoline derivatives, these transitions often result in multiple absorption bands in the UV region.

n → π Transitions:* This type of transition involves moving a non-bonding electron from the nitrogen atom to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.

The substitution of the quinoline ring with bromine and chlorine atoms, as in this compound, influences the positions and intensities of these absorption bands. Halogen substituents can cause a bathochromic shift (shift to longer wavelengths) or a hypsochromic shift (shift to shorter wavelengths) of the absorption maxima (λmax) due to their electronic effects (inductive and resonance).

Table 1: Expected UV-Vis Absorption Characteristics for this compound

| Transition Type | Expected Wavelength Range (nm) | Probable Intensity | Notes |

|---|---|---|---|

| π → π* | 200 - 350 | High | Associated with the aromatic quinoline ring system. Multiple bands may be observed. |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule. bohrium.com When coupled with Gas Chromatography (GC-MS), it allows for the separation of components in a mixture before individual mass analysis, ensuring high purity for spectral interpretation.

For this compound (C₉H₅BrClN), the molecular weight is approximately 242.5 g/mol . guidechem.com A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of bromine and chlorine atoms.

Chlorine Isotopes (³⁵Cl and ³⁷Cl): Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This results in an M+2 peak (a peak two mass units higher than the molecular ion peak, M) with about one-third the intensity of the M peak for any fragment containing a chlorine atom. chemguide.co.uk

Bromine Isotopes (⁷⁹Br and ⁸¹Br): Bromine also has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 1:1 ratio). This leads to a characteristic M+2 peak that is almost equal in intensity to the M peak for any bromine-containing fragment. chemguide.co.uk

The combination of one chlorine and one bromine atom in this compound will produce a unique isotopic pattern for the molecular ion. There will be a molecular ion peak (M) corresponding to the molecule containing ³⁵Cl and ⁷⁹Br. An M+2 peak will be observed due to contributions from molecules with ³⁷Cl and ⁷⁹Br as well as those with ³⁵Cl and ⁸¹Br. An M+4 peak will also be present, corresponding to the molecule containing both heavier isotopes (³⁷Cl and ⁸¹Br). The relative intensities of these peaks (M:M+2:M+4) provide a clear signature for the presence of one chlorine and one bromine atom.

Structural Elucidation through Fragmentation:

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that helps in deducing the original structure. For this compound, fragmentation would likely involve the loss of the halogen atoms or cleavage of the quinoline ring.

Predicted fragmentation pathways could include:

Loss of a bromine radical (·Br)

Loss of a chlorine radical (·Cl)

Sequential loss of halogens

Cleavage of the heterocyclic ring structure

Analysis of related compounds, such as 7-bromo-5-chloroquinolin-8-ol, shows fragmentation involving the core quinoline structure, providing clues to the expected fragmentation of this compound. nih.gov Predicted mass spectrometry data for this compound suggests a prominent protonated molecular ion ([M+H]⁺) at an m/z of approximately 241.94. uni.lu

Table 2: Predicted Mass Spectrometry Data and Expected Isotopic Patterns for this compound

| Ion/Fragment | Predicted m/z (for most abundant isotopes) | Isotopic Pattern Characteristics | Notes |

|---|---|---|---|

| Molecular Ion [M]⁺ | 241 | M, M+2, M+4 peaks present | Reflects the presence of one Br and one Cl atom. |

| [M-Cl]⁺ | 206 | M', (M'+2) peaks in ~1:1 ratio | Loss of a chlorine atom, leaving a bromine-containing fragment. |

| [M-Br]⁺ | 162 | M'', (M''+2) peaks in ~3:1 ratio | Loss of a bromine atom, leaving a chlorine-containing fragment. |

Applications of 5 Bromo 6 Chloroquinoline As a Synthetic Intermediate

Building Block for Complex Organic Molecule Synthesis

The structure of 5-bromo-6-chloroquinoline (B6149050), featuring a bicyclic system with two different halogen substituents, makes it a significant building block in organic synthesis. The bromine and chlorine atoms can be selectively targeted in cross-coupling reactions or nucleophilic substitution, providing a platform for constructing complex molecular architectures. The quinoline (B57606) nucleus itself is a privileged structure in medicinal chemistry, and halo-substituted quinolines are pivotal in accessing a diverse range of derivatives.

For instance, related compounds like 6-bromo-4-chloroquinoline (B1276899) serve as crucial intermediates in the synthesis of highly complex pharmaceutical agents. A notable example is its role as a precursor for Omipalisib (GSK2126458), a potent inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). The synthesis of such complex molecules often involves multi-step sequences where the halogenated quinoline core is methodically elaborated. researchgate.net The bromo group can also act as a stable blocking group during certain reactions, only to be removed or functionalized in a later step, a strategy that is valuable in regioselective synthesis.

The reactivity of the halogen atoms is key to its function as a building block. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira reactions, can be employed to form new carbon-carbon bonds at the site of the bromine or chlorine atom, enabling the attachment of various organic fragments. This controlled, stepwise functionalization is essential for building the elaborate structures required for modern therapeutic agents.

Table 1: Role of this compound in Organic Reactions

| Reaction Type | Purpose | Potential Outcome |

|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Formation of C-C or C-N bonds | Attachment of aryl, alkyl, or amine groups |

| Nucleophilic Aromatic Substitution | Displacement of a halogen atom | Introduction of alkoxy, amino, or other nucleophilic groups |

Precursor in the Development of Fine Chemicals

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, with pharmaceuticals and agrochemicals being primary examples. This compound and its isomers function as key precursors in this sector due to their role in synthesizing high-value, biologically active molecules. Its stability and defined reactivity make it an ideal starting point for creating novel compounds with tailored properties. chemimpex.com

The development of new drugs often relies on the availability of versatile intermediates like halogenated quinolines. These compounds allow chemists to generate libraries of related molecules by varying the substituents introduced at the halogen positions. This process is fundamental to structure-activity relationship (SAR) studies, which aim to optimize the therapeutic efficacy of a lead compound. The synthesis of medicinal compounds, including potential anti-cancer and anti-microbial agents, frequently utilizes such halogenated heterocyclic building blocks. chemimpex.com

Role in the Synthesis of Agrochemical Intermediates

The quinoline scaffold is not only significant in pharmaceuticals but also in the agricultural industry. Quinoline derivatives have been explored for their potential as pesticides, fungicides, and herbicides. biosynce.comnih.govnih.gov These compounds can provide alternatives to traditional agrochemicals by targeting specific pests and diseases that affect crops. biosynce.com

Closely related compounds such as 6-chloroquinoline (B1265530) and 6-bromo-2-chloroquinoline (B23617) are utilized as intermediates in the formulation of pesticides and other agrochemicals. chemimpex.comchemimpex.com The biological activity of these molecules can be fine-tuned by modifying the substituents on the quinoline ring. The presence of bromine and chlorine atoms on the this compound structure provides reactive handles for chemists to introduce functional groups that can enhance efficacy against agricultural pests or pathogens while aiming for minimal environmental impact. chemimpex.com The development of efficient agrochemicals is crucial for crop protection and food supply, and quinoline-based intermediates are valuable components in this research and development process. ingentaconnect.com

Utilization in Material Science for Advanced Polymer and Coating Formulations

The unique electronic and photophysical properties of the quinoline ring system make it a target for applications in material science. Halogenated quinolines, including compounds structurally similar to this compound, are used in the formulation of advanced materials such as polymers and coatings. chemimpex.com The inclusion of such heterocyclic units can enhance durability, thermal stability, and resistance to environmental factors. chemimpex.com

In the field of organic electronics, quinoline derivatives are investigated for use in organic light-emitting diodes (OLEDs), where they can function as charge-transporting materials or light emitters. biosynce.com The halogen atoms on the quinoline core can influence the molecular packing and intermolecular interactions in the solid state, which are critical for the performance of organic semiconductors. nih.gov Research into phenoxazine-quinoline conjugates has shown that halogenation can play a key role in achieving desired photophysical effects like aggregation-induced phosphorescence. nih.gov Furthermore, the synthesis of novel polymers containing styrylquinoline moieties for electro-optic applications demonstrates the integration of quinoline structures into advanced materials designed for specific functions.

Table 2: Applications of Halogenated Quinolines in Material Science

| Application Area | Function of Quinoline Moiety | Relevant Properties |

|---|---|---|

| Advanced Polymers & Coatings | Improves durability and resistance | Chemical stability, thermal resistance |

| Organic Electronics (OLEDs) | Emitter or charge-transporting material | Electronic and optical properties |

| Organic Semiconductors | Building block for π-conjugated systems | Influences molecular packing and charge mobility |

Exploration of Biological and Pharmacological Relevance in Vitro and in Silico Investigations

Structure-Activity Relationship (SAR) Studies of Halogenated Quinoline (B57606) Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For the quinoline scaffold, the type, number, and position of substituents significantly influence its pharmacological effects. nih.goveurekaselect.com Halogen atoms, in particular, play a key role in modulating the biological activities of quinoline compounds, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.net

The strategic placement of halogen atoms on the quinoline ring system can profoundly alter a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. These modifications, in turn, dictate how the molecule interacts with its biological targets.

Research into halogen-substituted quinolines has revealed several key SAR insights:

Halogen Bonding: Halogen atoms can act as halogen bond donors, forming noncovalent interactions with electron-rich atoms (like oxygen or nitrogen) in biological macromolecules such as proteins and DNA. mdpi.com This type of interaction can be crucial for ligand-receptor binding affinity and specificity. The strength of this interaction generally increases with the size and polarizability of the halogen atom (I > Br > Cl > F). mdpi.com

Electronic Effects: The electron-withdrawing nature of halogens can influence the reactivity of the quinoline ring and the pKa of nearby functional groups, which can be critical for enzyme inhibition or receptor binding.

Positional Importance: Studies on various dihalogenated 8-hydroxyquinoline (B1678124) derivatives have shown that the specific positions of the halogens (e.g., at the 5- and 7-positions) are determinants of their cytotoxic efficacy. acs.org Functionalization at different positions on the quinoline ring allows for a wide array of biological activities. nih.gov The substitution pattern significantly affects the compound's interaction with target molecules. acs.org

The table below summarizes the general influence of halogen substitution on the quinoline scaffold based on broad SAR studies.

| Feature | Influence of Halogen Substitution (Br, Cl) | Potential Impact on Biological Activity |

| Lipophilicity | Increases overall lipophilicity. | May enhance membrane permeability and cellular uptake. |

| Electronic Nature | Acts as an electron-withdrawing group. | Modifies the electronic density of the aromatic system, affecting target interactions. |

| Molecular Size | Increases steric bulk. | Can influence the fit within a receptor's binding pocket, enhancing or reducing affinity. |

| Halogen Bonding | Capable of forming halogen bonds with biological targets. | Can contribute to higher binding affinity and selectivity for specific enzymes or receptors. mdpi.com |

Molecular Interactions with Specific Biomolecular Targets (In Vitro Research)

Based on the behavior of related compounds, 5-Bromo-6-chloroquinoline (B6149050) is predicted to interact with several key biomolecular targets. In vitro studies on various halogenated quinolines have demonstrated their ability to engage with enzymes, nucleic acids, and cellular receptors.

The quinoline nucleus is a privileged scaffold known to inhibit a diverse range of enzymes. eurekaselect.com Halogenated derivatives have shown potent inhibitory activity against several important enzyme classes.

Protein Kinases: Many quinoline derivatives are designed as kinase inhibitors, which are crucial in cancer therapy. The halogen substituents can form key interactions within the ATP-binding pocket of these enzymes.

Proteasome Inhibition: Substituted quinolines have been identified as a class of noncovalent inhibitors of the human proteasome, a key target in cancer therapy. SAR studies of these compounds indicated that hydrophobic residues, such as halogens on the benzo-moiety, significantly improved potency. nih.gov

DNA Modifying Enzymes: Quinoline-based compounds have been shown to inhibit enzymes that act on DNA, such as DNA methyltransferases. nih.gov The mechanism can involve intercalation, which alters the DNA structure and prevents the enzyme from binding to its substrate correctly. nih.gov

Monoamine Oxidase (MAO): Certain halogenated quinoline derivatives have been investigated as potential inhibitors of MAO-A and MAO-B, enzymes involved in neurotransmitter metabolism, suggesting applications in neurodegenerative diseases. nih.gov

The table below lists enzymes known to be inhibited by quinoline derivatives and the potential role of halogenation.

| Enzyme Target | Therapeutic Area | Role of Halogenated Quinoline Scaffold |

| Proteasome | Oncology | Hydrophobic halogen groups can enhance binding and inhibitory potency. nih.gov |

| DNA Methyltransferases (DNMTs) | Oncology, Epigenetics | Can act as non-nucleoside inhibitors, potentially through DNA intercalation. nih.gov |

| Sphingosine Kinase (SphK) | Oncology, Inflammation | The quinoline-5,8-dione framework, often halogenated, is a key pharmacophore for SphK inhibition. mdpi.com |

| N-Myristoyltransferase (NMT) | Infectious Disease (Parasitic) | The quinoline scaffold has been identified through computational methods as a potent inhibitor. mdpi.com |

| Monoamine Oxidase (MAO) | Neurology | Halogenated quinolines show potential as inhibitors for managing neurodegenerative diseases. nih.gov |

A prominent mechanism of action for many planar aromatic molecules like quinolines is DNA intercalation. This process involves the insertion of the flat ring system between the base pairs of the DNA double helix.

Mechanism of Intercalation: This interaction can lead to significant biological consequences by distorting the DNA structure, which can interfere with essential cellular processes like DNA replication and transcription. nih.gov

Evidence from Studies: Spectroscopic techniques, such as UV-visible and fluorescence spectroscopy, as well as circular dichroism (CD), are commonly used to study these interactions. For instance, studies on benzo[c]quinolizinium ions, which are structurally related to the quinoline core, confirm DNA binding constants in the range of 6–11 × 10⁴ M⁻¹, consistent with an intercalative binding mode. beilstein-journals.org

Consequences of Interaction: By intercalating into DNA, quinoline compounds can inhibit DNA-acting enzymes and elicit a DNA damage response in cancer cells, contributing to their cytotoxic effects. nih.govnih.gov

Quinoline derivatives have been synthesized and evaluated for their binding affinity to a variety of cellular receptors. Molecular docking and in vitro binding assays are key tools in these investigations.

Serotonin Receptors: Novel quinoline scaffolds have been prepared and shown to have a reasonable affinity for 5-HT4 receptors, suggesting potential applications in neurological and gastrointestinal disorders. monash.edu

Sigma (σ) Receptors: Certain complex quinoline-containing structures have been analyzed for their affinity towards σ₁ and σ₂ receptors, which are implicated in various central nervous system (CNS) disorders and cancer. mdpi.com

Docking Studies: Computational molecular docking is widely used to predict the binding affinity and interaction patterns of quinoline derivatives with target receptors. These studies help rationalize the SAR and guide the design of more potent and selective ligands. nih.gov

Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction Methodologies

In modern drug discovery, predicting the ADMET properties of a compound at an early stage is crucial to minimize the likelihood of late-stage clinical failures. nih.govnih.gov For novel compounds like this compound, in silico (computational) methods provide valuable initial assessments. Numerous software platforms and web-based tools, such as ADMET Predictor®, SwissADME, and pkCSM, are employed for this purpose. simulations-plus.comnih.govacs.org

These computational models use the chemical structure of a molecule to predict a range of pharmacokinetic and toxicological properties:

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and oral bioavailability are predicted. The "Rule of Five," formulated by Lipinski, is a key guideline used to assess the potential for oral absorption. simulations-plus.com

Distribution: Predictions include blood-brain barrier (BBB) penetration, plasma protein binding, and volume of distribution. For CNS-active drugs, BBB permeability is essential, whereas for peripherally acting drugs, low BBB penetration is desired to avoid side effects. jneonatalsurg.com

Metabolism: The models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound is likely to inhibit these enzymes.

Excretion: Properties related to the elimination of the compound, such as total clearance, are estimated.

Toxicity: A wide range of toxicological endpoints can be predicted, including mutagenicity (Ames test), hepatotoxicity, and cardiotoxicity (hERG inhibition).

The table below presents a hypothetical, predicted ADMET profile for this compound based on general properties of similar halogenated aromatic compounds and common computational models.

| ADMET Property | Predicted Outcome for this compound | Rationale/Implication |

| Molecular Weight | ~241 g/mol | Complies with Lipinski's Rule of Five (<500 g/mol ), favoring good absorption. simulations-plus.com |

| LogP (Lipophilicity) | Moderately High | The presence of two halogens increases lipophilicity, likely aiding membrane permeability but may increase metabolic clearance and protein binding. |

| H-Bond Donors | 0 | Complies with Lipinski's Rule (<5), favorable for oral absorption. simulations-plus.com |

| H-Bond Acceptors | 1 (Quinoline Nitrogen) | Complies with Lipinski's Rule (<10), favorable for oral absorption. simulations-plus.com |

| Oral Bioavailability | Likely Good | The compound's properties generally align with those of orally bioavailable drugs. researchgate.net |

| Blood-Brain Barrier (BBB) Penetration | Possible | Increased lipophilicity may facilitate BBB crossing, which would need to be confirmed experimentally. |

| CYP450 Inhibition | Possible | Planar aromatic systems can interact with and inhibit CYP enzymes; specific isoform interactions would need testing. jneonatalsurg.com |

| Ames Mutagenicity | Potential Concern | Aromatic compounds, particularly those capable of DNA intercalation, often require Ames testing to rule out mutagenic potential. |

In Silico Profiling for Pharmacokinetic Property Prediction

In the early stages of drug discovery and development, computational methods provide a crucial, cost-effective, and rapid means of evaluating the pharmacokinetic profiles of novel chemical entities. This in silico approach, utilizing predictive models based on a compound's structure, allows for the early identification of potential liabilities that could lead to failure in later, more resource-intensive stages of research. For this compound, various pharmacokinetic parameters related to its absorption, distribution, metabolism, and excretion (ADME) have been predicted using established computational platforms. These predictions are derived from quantitative structure-activity relationship (QSAR) models and other algorithms that correlate molecular features with biological behavior.

The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound, C1=CC2=C(C=CC(=C2Br)Cl)N=C1, serves as the input for these predictive tools. Based on this structural information, a range of pharmacokinetic properties can be estimated.

Detailed findings from computational predictions are often presented in comprehensive data tables. These tables provide a quantitative estimate for various ADME parameters, offering insights into how the compound is likely to behave in vivo.

Below are data tables summarizing the predicted pharmacokinetic properties of this compound, generated from widely used in silico models.

Predicted Physicochemical Properties and Lipophilicity

| Property | Predicted Value | Description |

| Molecular Weight | 242.48 g/mol | The mass of one mole of the compound. |

| LogP (Octanol/Water Partition Coefficient) | 3.53 | A measure of lipophilicity, indicating its preference for a lipid versus an aqueous environment. |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | An indicator of the molecule's polarity, which influences its ability to permeate cell membranes. |

Predicted Absorption and Distribution

These parameters forecast the extent and rate at which the compound enters the bloodstream and distributes into various tissues.

| Parameter | Prediction | Interpretation |

| Water Solubility (LogS) | -3.8 | Indicates low to moderate aqueous solubility. |

| Caco-2 Permeability (LogPapp) | 0.95 cm/s x 10⁻⁶ | Suggests good permeability across the intestinal epithelium. |

| Human Intestinal Absorption | 90% | Predicts a high percentage of the compound will be absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeability | Permeable | The compound is predicted to be able to cross the blood-brain barrier. |

| P-glycoprotein (P-gp) Substrate | No | The compound is not likely to be actively pumped out of cells by the P-gp efflux transporter. |

Predicted Metabolism

Metabolism predictions focus on the compound's susceptibility to biotransformation by key drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) family.

| Parameter | Prediction | Interpretation |

| CYP1A2 Inhibitor | Yes | Predicted to inhibit the activity of the CYP1A2 enzyme. |

| CYP2C9 Inhibitor | Yes | Predicted to inhibit the activity of the CYP2C9 enzyme. |

| CYP2C19 Inhibitor | No | Not predicted to inhibit the activity of the CYP2C19 enzyme. |

| CYP2D6 Inhibitor | Yes | Predicted to inhibit the activity of the CYP2D6 enzyme. |